
9-Hydroxynon-6-YN-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Hydroxynon-6-YN-2-one is a chemical compound with the molecular formula C9H14O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond (alkyne) within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxynon-6-YN-2-one typically involves the use of organic synthesis techniques. One common method includes the reaction of non-6-YN-2-one with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the hydroxyl group to the alkyne.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure consistent production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group (C=O).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of non-6-YN-2-one derivatives with carbonyl groups.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted non-6-YN-2-one compounds.
科学研究应用
9-Hydroxynon-6-YN-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 9-Hydroxynon-6-YN-2-one involves its interaction with various molecular targets. The hydroxyl group and the alkyne moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This reactivity is exploited in both therapeutic and industrial applications.
相似化合物的比较
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal known for its role in lipid peroxidation and cell signaling.
9-Hydroxy-2-nonynoic acid: Another hydroxylated alkyne with similar structural features.
Uniqueness: 9-Hydroxynon-6-YN-2-one is unique due to its specific combination of a hydroxyl group and an alkyne within a nonane backbone
属性
CAS 编号 |
151238-83-4 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
9-hydroxynon-6-yn-2-one |
InChI |
InChI=1S/C9H14O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3 |
InChI 键 |
QBUMGNMDIIVPLM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCC#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



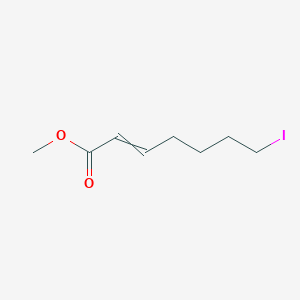
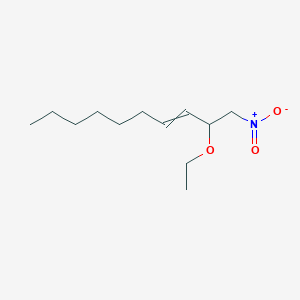
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
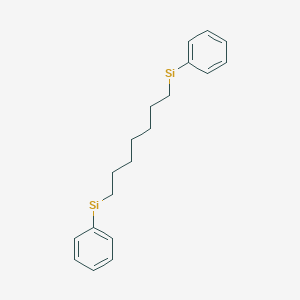
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
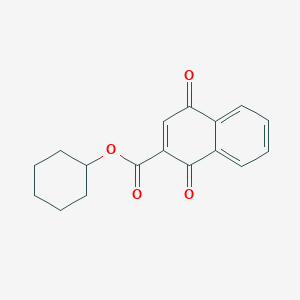
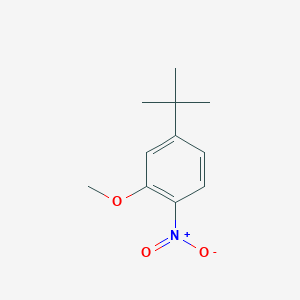
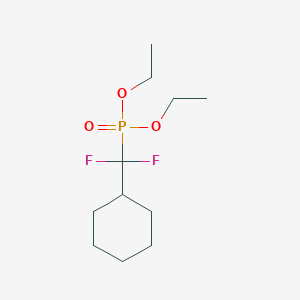
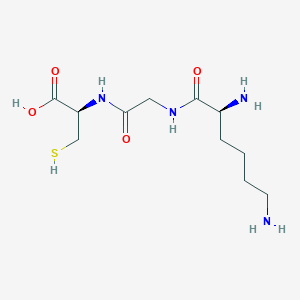
![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)

![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
